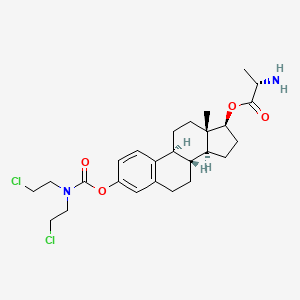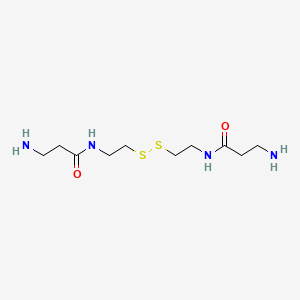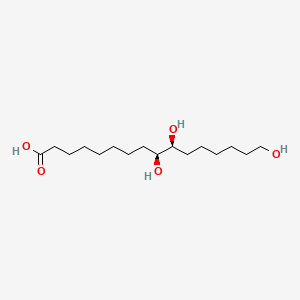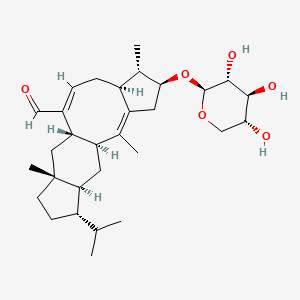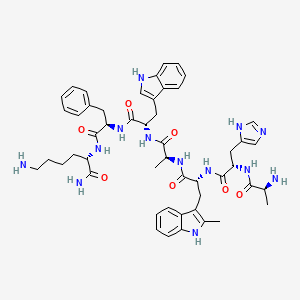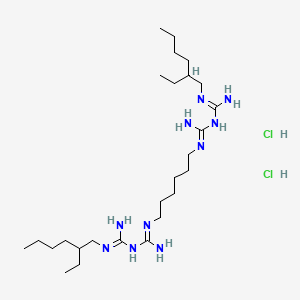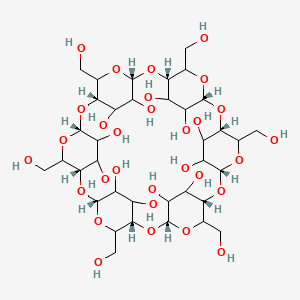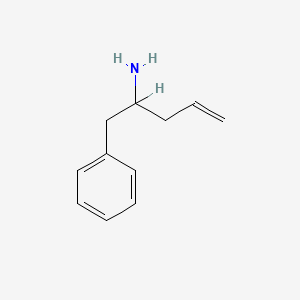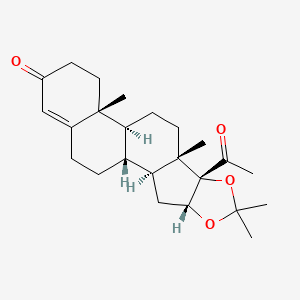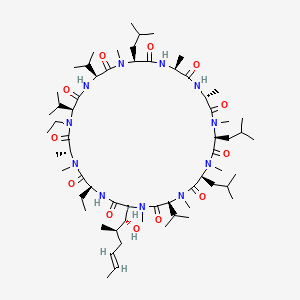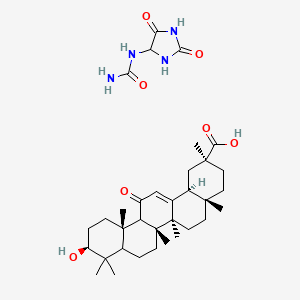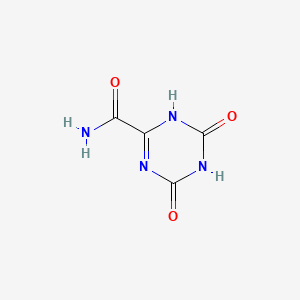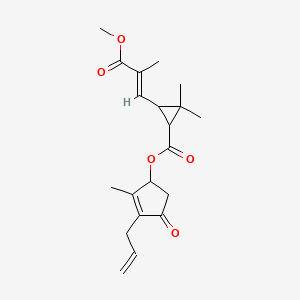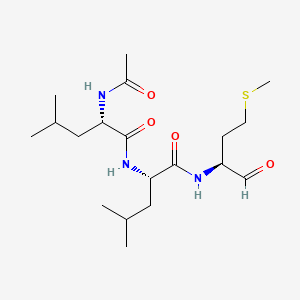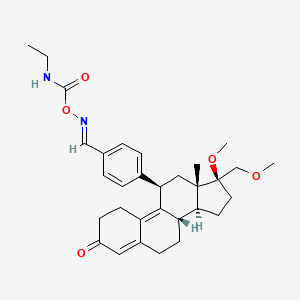
Asoprisnil ecamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asoprisnil ecamate, also known as J-956, is a selective progesterone receptor modulator potentially for the treatment of endometriosis. Asoprisnil inhibited embryo implantation and disturbed ultrastructure of endometrium in implantation window in mice. Asoprisnil (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells.
Applications De Recherche Scientifique
Effects on Uterine Leiomyomata
Asoprisnil, a selective progesterone receptor modulator, has been studied extensively for its effects on uterine leiomyomata (fibroids). Research indicates that asoprisnil can modulate uterine artery blood flow and effectively reduce the symptoms associated with uterine leiomyomata. A study by Wilkens et al. (2008) found that asoprisnil treatment resulted in decreased uterine artery blood flow, which could contribute to its clinical effects on leiomyomata (Wilkens et al., 2008).
Influence on Collagen Synthesis
Asoprisnil has been shown to affect collagen synthesis in uterine leiomyoma cells. Morikawa et al. (2008) observed that asoprisnil treatment led to a decrease in collagen synthesis and an increase in the expression of extracellular matrix metalloproteinase inducer (EMMPRIN) in leiomyoma cells, suggesting a potential mechanism by which asoprisnil reduces leiomyoma volume (Morikawa et al., 2008).
Effects on Endometrial Morphology
Studies have also explored the impact of asoprisnil on endometrial morphology. Williams et al. (2007) found that treatment with asoprisnil induced unique morphological changes in the endometrium, including decreased thickness and reduced mitotic activity, which are likely to contribute to the amenorrhea experienced after exposure to the medication (Williams et al., 2007).
Potential for Gynecological Therapy
Asoprisnil has been highlighted for its potential in gynecological therapy, due to its unique pharmacodynamic effects. Demanno et al. (2003) described asoprisnil as demonstrating high receptor and tissue selectivity, with effects in animal models suggesting its promise as a treatment for conditions like uterine fibroids and endometriosis (Demanno et al., 2003).
Safety and Efficacy in Heavy Menstrual Bleeding
Asoprisnil has been evaluated for its safety and efficacy in treating heavy menstrual bleeding associated with uterine fibroids. Stewart et al. (2019) conducted a study that showed asoprisnil effectively controlled menstrual bleeding and reduced fibroid and uterine volume with minimal adverse events (Stewart et al., 2019).
Effects on Apoptosis and Cell Proliferation
Chen et al. (2006) explored asoprisnil's effects on apoptosis and cell proliferation, finding that it inhibits proliferation and induces apoptosis in cultured uterine leiomyoma cells without comparable effects on myometrial cells, suggesting a cell type-specific effect (Chen et al., 2006).
Propriétés
Numéro CAS |
222732-94-7 |
|---|---|
Nom du produit |
Asoprisnil ecamate |
Formule moléculaire |
C31H40N2O5 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
[(E)-[4-[(8S,11R,13S,14S,17S)-17-methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate |
InChI |
InChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1 |
Clé InChI |
XMCOWVOJIVSMEO-RCCUTSCYSA-N |
SMILES isomérique |
CCNC(=O)O/N=C/C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(COC)OC)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
SMILES |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
SMILES canonique |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
Apparence |
Solid powder |
Autres numéros CAS |
222732-94-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Asoprisnil ecamate; J-956; J 956; J956. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



